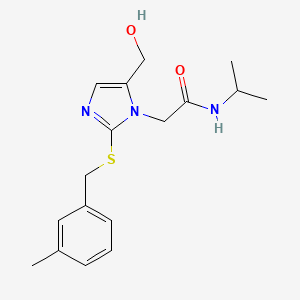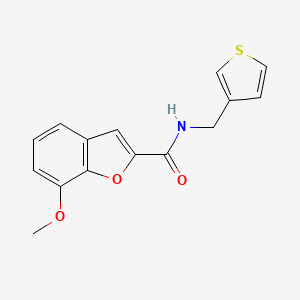
4-(4-cyano-5-(ethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-cyano-5-(ethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide” is a chemical substance with the CAS number 941240-14-8 . It is used in scientific research and has a variety of applications, ranging from drug development to catalysis.
Synthesis Analysis
The synthesis of new 5-amino-4-cyanoxazoles, such as the compound , relies on a two-step sequence. This includes the heterocyclization of 2-amido-3,3-dichloroacrylonitriles with aliphatic secondary amines (dimethylamine, morpholine), primary aliphatic amines with active functional groups (2-aminoethanol and glycine ethyl ester), and aniline .Molecular Structure Analysis
The molecular structure of this compound includes a carboxylate group at the C-2 position of 5-amino-4-cyanoxazoles, connected to the heterocycle directly or through an aliphatic linker . This carboxylic group is an attractive motif that can be found in a variety of drug-relevant compounds .Chemical Reactions Analysis
The compound has wide synthetic applicability. Efficient transformations of selected trisubstituted compounds were used to demonstrate their rich synthetic potential. For example, they can serve as precursors to 2-(4-cyano-5-(dimethylamino)oxazol-2-yl)acetamides, oxazole-containing macrocyclic structures, 2-(oxazol-2-yl)acetamides, amino pyrazoles, 3-(4-cyano-5-aminoxazol-2-yl)coumarins, and oxazole amino acids .科学的研究の応用
Synthesis and Biological Activity
Cyclooxygenase-2 Inhibitors
A study by Hashimoto et al. (2002) focused on the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, highlighting the introduction of a fluorine atom to increase COX-1/COX-2 selectivity, leading to the identification of a potent COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibitors
Research by Sapegin et al. (2018) described the synthesis of [1,4]oxazepine-based primary sulfonamides, showcasing their strong inhibition of human carbonic anhydrases, crucial for therapeutic applications in conditions like glaucoma, epilepsy, and diuretic issues (Sapegin et al., 2018).
Anticancer Activity
A study on 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives by Pingaew et al. (2013) revealed significant cytotoxic activity against cancer cell lines, providing insights into the development of novel anticancer agents (Pingaew et al., 2013).
Molecular Docking and Synthesis
Enaminones Synthesis
Hassan (2014) explored the synthesis and molecular docking studies of novel heterocyclic compounds containing the sulfonamide moiety, aiming at Cyclooxygenase (COX-2) inhibition. This research emphasizes the potential of sulfonamide derivatives in designing new pharmacophores (Hassan, 2014).
Novel Schiff Bases
Enzyme Inhibition
Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, assessing their enzyme inhibition activities. These compounds were found to inhibit cholesterol esterase, tyrosinase, and α-amylase activities, suggesting potential therapeutic applications (Alyar et al., 2019).
将来の方向性
特性
IUPAC Name |
4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-4-16-14-12(9-15)17-13(21-14)10-5-7-11(8-6-10)22(19,20)18(2)3/h5-8,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSQSZYPFAWHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyano-5-(ethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

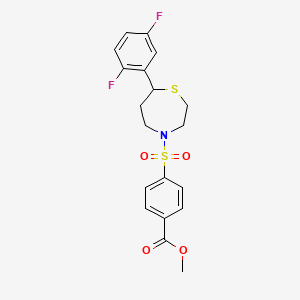

![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)
![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)
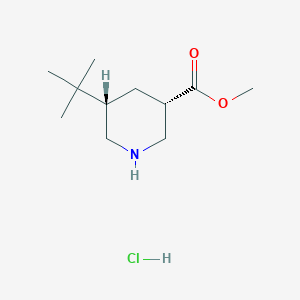
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2548341.png)
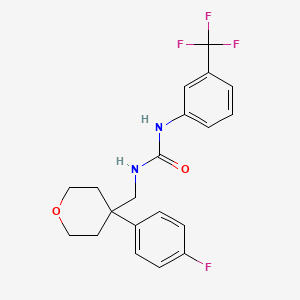
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2548348.png)
